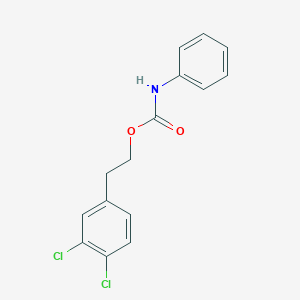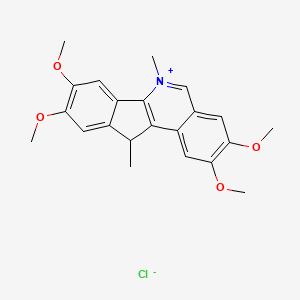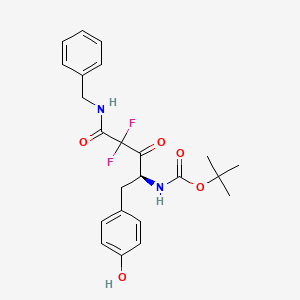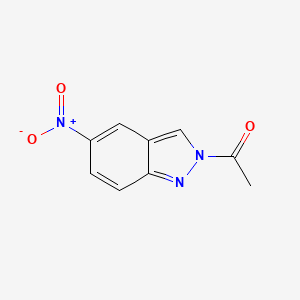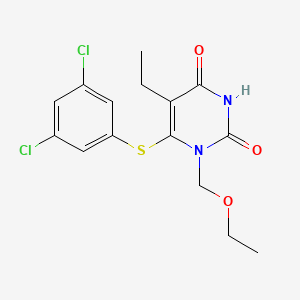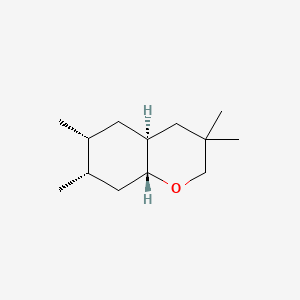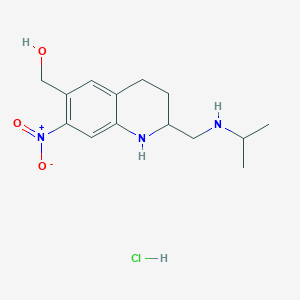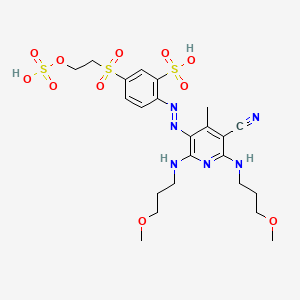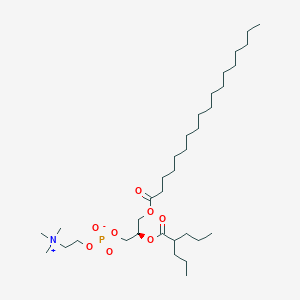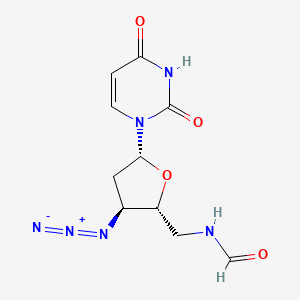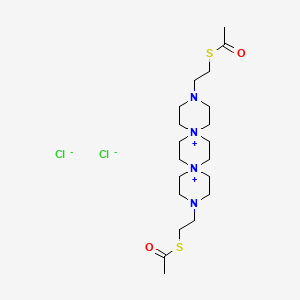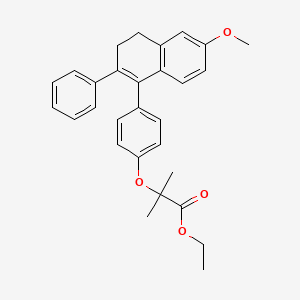
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene derivative: This involves the reaction of 6-methoxy-2-phenyl-1-tetralone with appropriate reagents to form the 3,4-dihydro-1-naphthyl derivative.
Phenoxy group introduction: The naphthalene derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.
Esterification: The final step involves the esterification of the resulting compound with propionic acid and ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Propionic acid derivatives: Other compounds in this class include propionic acid, 3-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester and propionic acid, 3-(p-(6-methoxy-2-phenyl-1-naphthyl)phenoxy)-, ethyl ester.
Naphthalene derivatives: Compounds such as 6-methoxy-2-phenyl-1-naphthyl and 3,4-dihydro-1-naphthyl derivatives.
Uniqueness
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102504-58-5 |
|---|---|
Fórmula molecular |
C29H30O4 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C29H30O4/c1-5-32-28(30)29(2,3)33-23-14-11-21(12-15-23)27-25(20-9-7-6-8-10-20)17-13-22-19-24(31-4)16-18-26(22)27/h6-12,14-16,18-19H,5,13,17H2,1-4H3 |
Clave InChI |
DQUMRYKIJVPTIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
